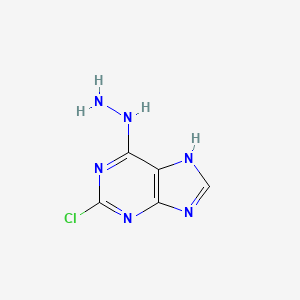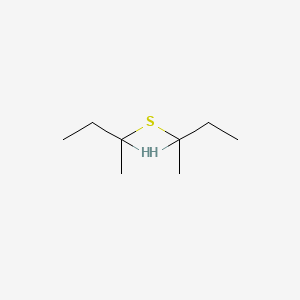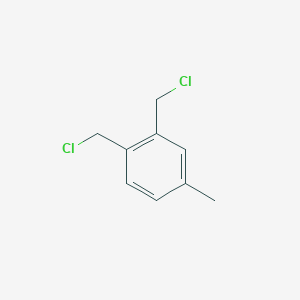
2-Iodobenzol-1,3-diol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-Iodobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
2-Iodobenzene-1,3-diol is an organic intermediate It’s known to be involved in the synthesis of amino acid-derived novel chiral hypervalent iodine (v) reagents .
Mode of Action
It’s known that iodobenzene, a related compound, can serve as a substrate for various metal-catalyzed couplings . These reactions proceed via the oxidative addition of iodobenzene
Biochemical Pathways
Given its role as an intermediate in the synthesis of chiral hypervalent iodine (v) reagents , it’s likely involved in various organic synthesis pathways.
Result of Action
Its role as an intermediate in the synthesis of chiral hypervalent iodine (v) reagents suggests it may contribute to the formation of these reagents .
Biochemische Analyse
Biochemical Properties
2-Iodobenzene-1,3-diol plays a significant role in biochemical reactions, particularly in the synthesis of novel chiral hypervalent iodine (V) reagents . These reagents are crucial in various oxidation reactions and are used to facilitate the synthesis of complex organic molecules. The compound interacts with enzymes such as amino acid hydroxylase and L-amino acid deaminase, which are involved in the oxidative and reductive formations of hydroxyl groups . These interactions are essential for the compound’s role in expanding amino acid metabolism and synthesizing structurally diverse diols.
Cellular Effects
2-Iodobenzene-1,3-diol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways . For instance, the compound can alter the expression of genes related to oxidative stress response and metabolic regulation, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, 2-Iodobenzene-1,3-diol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound can form covalent bonds with specific amino acid residues in enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodobenzene-1,3-diol have been studied over time to understand its stability, degradation, and long-term impact on cellular function . The compound is known to be light-sensitive and should be stored in dark conditions to maintain its stability . Over time, it can degrade into other products, which may have different biochemical properties and effects on cells. Long-term studies have shown that prolonged exposure to 2-Iodobenzene-1,3-diol can lead to changes in cellular metabolism and function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Iodobenzene-1,3-diol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These findings underscore the importance of dosage optimization in experimental studies to avoid potential toxicity.
Metabolic Pathways
2-Iodobenzene-1,3-diol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can enhance the production of certain diols by promoting the oxidative formation of hydroxyl groups from amino acids .
Transport and Distribution
Within cells and tissues, 2-Iodobenzene-1,3-diol is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its biochemical activity and the overall cellular response to its presence.
Subcellular Localization
The subcellular localization of 2-Iodobenzene-1,3-diol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within these compartments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Iodobenzene-1,3-diol can be synthesized through the iodination of resorcinol. The process involves the reaction of resorcinol with iodine in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in an aqueous medium at low temperatures to control the reaction rate and prevent over-iodination. The product is then extracted using an organic solvent like ether, dried, and purified .
Industrial Production Methods: While specific industrial production methods for 2-iodobenzene-1,3-diol are not widely documented, the general approach involves large-scale iodination reactions similar to laboratory methods. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodobenzene-1,3-diol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom activates the benzene ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The hydroxyl groups can participate in oxidation and reduction reactions, forming quinones or reduced derivatives.
Coupling Reactions: The compound can undergo coupling reactions like the Heck reaction and Sonogashira coupling, facilitated by the iodine atom.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products:
Nitration: 2-Iodo-4-nitrobenzene-1,3-diol.
Oxidation: 2-Iodo-1,3-benzoquinone.
Coupling Reactions: Various substituted benzene derivatives depending on the coupling partner.
Vergleich Mit ähnlichen Verbindungen
- 2-Iodophenol
- 3-Iodophenol
- 2,4,6-Triiodobenzene-1,3,5-triol
- 2-Iodoanisole
Comparison: 2-Iodobenzene-1,3-diol is unique due to the presence of both iodine and hydroxyl groups on the benzene ring. This combination enhances its reactivity and versatility in chemical reactions compared to similar compounds that may lack one of these functional groups. For instance, 2-iodophenol has only one hydroxyl group, making it less reactive in certain transformations .
Eigenschaften
IUPAC Name |
2-iodobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJXHRMYHDWZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346981 | |
| Record name | 2-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41046-67-7 | |
| Record name | 2-iodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodoresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural features of the synthesized compound O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate) derived from 2-Iodobenzene-1,3-diol?
A1: The research highlights that reacting 2-Iodobenzene-1,3-diol with chlorodiphenylphosphine, Et3N, and sulfur yields O,O′-2-Iodo-1,3-phenylene bis(diphenylphosphinothioate) []. This compound exhibits distinct structural characteristics:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1297861.png)

![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)



